N-Heptanoylglycine
Description
Contextualizing N-Heptanoylglycine within the Broader Field of N-Acylglycinessmolecule.comusf.edunih.govhmdb.ca
N-acylglycines are a class of endogenous signaling molecules characterized by an amide bond linking a fatty acid to the amino acid glycine (B1666218). ebi.ac.ukfrontiersin.org These compounds are generally considered minor metabolites of fatty acids. hmdb.ca
N-Acylglycine Structural Homologies and Functional Implicationssmolecule.com
The structure of N-acylglycines consists of a variable fatty acyl chain attached to a constant glycine moiety. hmdb.cafrontiersin.org This structural motif allows for a wide diversity of molecules, each with potentially distinct biological activities. smolecule.com The length and degree of saturation of the fatty acyl chain are key determinants of their physical properties and biological functions. acs.org For instance, some N-acylglycines have been shown to act as signaling lipids, interacting with G protein-coupled receptors and playing roles in processes like pain perception and inflammation. ias.ac.infrontiersin.org The biosynthesis of these molecules can occur through several pathways, including the direct condensation of a fatty acyl-CoA with glycine, a reaction catalyzed by enzymes such as glycine N-acyltransferase. usf.edumdpi.com
This compound as a Specific N-Acylglycine Metaboliteusf.edunih.govhmdb.ca
This compound is distinguished by its heptanoyl group, which is derived from heptanoic acid, a seven-carbon fatty acid. smolecule.comnih.gov It is produced in the body through the action of glycine N-acyltransferase, which facilitates the transfer of the heptanoyl group from heptanoyl-CoA to glycine. smolecule.comhmdb.ca While typically a minor metabolite, elevated levels of this compound and other acylglycines in urine and blood can be indicative of certain metabolic disorders. hmdb.cachemfont.ca The unique seven-carbon chain of this compound influences its metabolic role and biological activity, setting it apart from other N-acylglycines with different chain lengths. smolecule.com
| Property | Value | Source |
| Common Name | This compound | hmdb.ca |
| Chemical Formula | C9H17NO3 | nih.govscbt.com |
| Molecular Weight | 187.24 g/mol | nih.govscbt.com |
| IUPAC Name | 2-(heptanoylamino)acetic acid | nih.gov |
| CAS Number | 23783-23-5 | scbt.com |
Significance of this compound as a Research Targetsmolecule.com
The distinct biochemical properties of this compound make it a valuable subject of scientific inquiry, particularly in the realms of biochemical and clinical diagnostics research. smolecule.com
This compound in Biochemical Researchsmolecule.com
In biochemical research, this compound serves as a model compound for investigating fatty acid metabolism and the kinetics of enzymes involved in these pathways. smolecule.com Studies on N-acylglycines, including this compound, contribute to a deeper understanding of the biosynthesis and degradation of this class of molecules. lvhn.orgresearchgate.net Research has identified enzymes like glycine N-acyltransferase-like 3 (GLYATL3) as being responsible for the formation of long-chain N-acylglycines. usf.edulvhn.org Furthermore, the metabolism of N-acylglycines is being explored for its potential role in cellular signaling and energy homeostasis. smolecule.com The identification of this compound as a metabolite in the parasite Trypanosoma brucei also opens avenues for research into the metabolism of this organism, which is the causative agent of African sleeping sickness. smolecule.comnih.gov
This compound in Clinical Diagnostics Researchsmolecule.com
The primary clinical significance of this compound lies in its role as a potential biomarker for certain inherited metabolic disorders. smolecule.comtheclinivex.com Specifically, elevated levels of this compound and other medium-chain acylglycines in urine are a key diagnostic marker for Medium-chain acyl-CoA dehydrogenase deficiency (MCADD). researchgate.netresearchgate.net MCADD is a disorder of fatty acid oxidation that can have serious health consequences if not diagnosed and managed early. mdpi.com The analysis of acylglycines in urine, often performed using techniques like tandem mass spectrometry, provides a sensitive and specific method for diagnosing MCADD and other related disorders. researchgate.netuzh.ch Research has also explored the potential of this compound as part of a panel of biomarkers for the early detection of conditions like colorectal cancer and endometrial hyperplasia. researchgate.netresearchgate.net
| Associated Condition | Role of this compound | Research Finding | Source |
| Medium-chain acyl-CoA dehydrogenase deficiency (MCADD) | Diagnostic Biomarker | Elevated urinary levels are a key indicator of the disease. | researchgate.netresearchgate.net |
| Colorectal Cancer (CRC) | Potential Diagnostic Biomarker | Included in a panel of urinary metabolites for a CRC prediction model. | researchgate.net |
| Endometrial Hyperplasia | Potential Biomarker | Downregulation of this compound may indicate fatty acid oxidation disorders in hyperplasia. | researchgate.net |
| Trypanosoma brucei infection | Metabolite | Identified as a metabolite in the parasite, suggesting a role in its metabolism. | smolecule.comnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(heptanoylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-2-3-4-5-6-8(11)10-7-9(12)13/h2-7H2,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFCYFVPNIXAHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80448764 | |
| Record name | N-Heptanoylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80448764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-Heptanoylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013010 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
23783-23-5 | |
| Record name | (Heptanoylamino)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23783-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Heptanoylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80448764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Heptanoylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013010 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biological Functions and Physiological Roles of N Heptanoylglycine
N-Heptanoylglycine is an acylglycine, a class of compounds that are typically minor metabolites of fatty acids. hmdb.casigmaaldrich.com It is characterized by a heptanoyl group, derived from the seven-carbon heptanoic acid, attached to the amino acid glycine (B1666218). sigmaaldrich.comsmolecule.com While often considered a secondary product of metabolism, its presence and concentration can offer insights into various metabolic states.
This compound as a Metabolite of Fatty Acid Metabolism
This compound's formation is intrinsically linked to the metabolism of fatty acids. hmdb.casigmaaldrich.com Specifically, it is considered a minor metabolite in the processing of dietary fatty acids. researchgate.net The breakdown of fats, a process known as lipolysis, yields fatty acids and glycerol. lumenlearning.com These fatty acids are then typically oxidized to produce energy. lumenlearning.com However, under certain conditions, alternative metabolic pathways become active, leading to the formation of compounds like this compound.
Role in Dietary Fatty Acid Processing
The processing of dietary fats involves their breakdown in the small intestine and subsequent transport to the liver and other tissues. lumenlearning.com Most polyunsaturated fatty acids are obtained from plant-derived sources as 18-carbon molecules, which are then converted in the body through a series of enzymatic steps. frontiersin.org this compound arises from the metabolism of shorter-chain fatty acids, specifically heptanoic acid. Its formation is an indicator of the metabolic processing of these types of fatty acids. sigmaaldrich.comresearchgate.net
Interactions with Enzyme Kinetics and Metabolism
Enzyme kinetics is the study of the rates of enzyme-catalyzed reactions and the factors that influence them. pressbooks.pubmhmedical.com this compound serves as a useful model compound for investigating the kinetics of enzymes involved in fatty acid metabolism. smolecule.com The study of how its formation is affected by substrate concentrations and enzyme activity helps to elucidate the broader mechanisms of metabolic regulation. smolecule.commhmedical.com
Intermediary Metabolism and this compound
Intermediary metabolism encompasses the intracellular chemical reactions that convert nutrients into cellular components and energy. sajaa.co.zaresearchgate.net The citric acid cycle is a central hub in this process, connecting the metabolism of carbohydrates, fats, and proteins. researchgate.netunimed.edu.ng this compound's formation is a part of these complex metabolic networks. hmdb.cauniroma1.it
Relationship with Glycine N-Acyltransferase Activity
The primary enzyme responsible for the synthesis of this compound is Glycine N-acyltransferase (GLYAT). hmdb.casigmaaldrich.com This enzyme is crucial for conjugating various acyl-CoA molecules with glycine. ontosight.aiuniprot.org This process is not only involved in the metabolism of endogenous compounds but also in the detoxification of foreign substances (xenobiotics). uniprot.orgnih.gov
The synthesis of N-acylglycines, including this compound, is catalyzed by GLYAT. hmdb.casigmaaldrich.com The general reaction involves the transfer of an acyl group from an acyl-CoA molecule to the amino group of glycine. uniprot.orgwikipedia.org
Acyl-CoA + Glycine ⇌ CoA + N-Acylglycine sigmaaldrich.comwikipedia.org
Studies on bovine GLYAT suggest a ternary complex mechanism where the enzyme binds to both the acyl-CoA and glycine substrates before catalysis occurs. uniroma1.it More recent research on human GLYAT indicates a more complex kinetic mechanism, possibly a Ferdinand enzyme mechanism, which involves substrate activation and inhibition. nih.gov
Glycine N-acyltransferase exhibits specificity for its substrates. While it can act on a variety of acyl-CoA molecules, its efficiency varies depending on the length and structure of the acyl chain. uniprot.orgnih.gov For instance, studies on mouse GLYAT have shown a preference for shorter-chain acyl-CoAs, such as benzoyl-CoA, and that it can catalyze the formation of N-acylglycines with acyl chains from C2 to C6. nih.gov It has been proposed that other enzymes, like GLYAT-like proteins, may be responsible for the synthesis of longer-chain N-acylglycines. researchgate.net The primary amino donor for this reaction is glycine, with analogues showing significantly less activity. nih.gov The formation of this compound specifically requires heptanoyl-CoA as the acyl donor. sigmaaldrich.com
| Substrate Type | Preferred Substrates for GLYAT | Notes |
| Acyl-CoA | Short to medium-chain acyl-CoAs (e.g., Benzoyl-CoA, Heptanoyl-CoA) | Efficiency decreases with longer chain lengths. nih.gov |
| Amino Acid | Glycine | Shows a strong preference over other amino acids and glycine analogs. nih.gov |
Connections to Broader Metabolic Pathways
This compound's seven-carbon structure influences its biological activity and metabolic functions, distinguishing it from other acylglycines. smolecule.com
Fatty Acid Oxidation Disorders
Elevated levels of this compound in blood and urine can serve as a biomarker for certain metabolic disorders, particularly those related to fatty acid oxidation. smolecule.combiosynth.com Acylglycines, in general, are considered markers for diagnosing and monitoring specific fatty acid oxidation disorders and organic acidurias. testcatalog.org Their analysis is often more sensitive for identifying patients with mild or intermittent biochemical abnormalities that might be missed by organic acid analysis alone. testcatalog.org
In conditions like medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, a common inherited disorder of fatty acid β-oxidation, the accumulation of specific acyl-CoA esters leads to their conjugation with glycine, resulting in increased excretion of the corresponding acylglycines, such as this compound. amc.nlmdpi.comresearchgate.net This makes the analysis of acylglycines a useful tool in the diagnosis of such conditions. testcatalog.org
Lipid Metabolism
This compound is involved in lipid metabolism as a minor metabolite of fatty acids. hmdb.caresearchgate.net Its formation is a result of the body's process of handling fatty acids. When there is an accumulation of acyl-CoA esters, which are intermediates in fatty acid metabolism, the enzyme glycine N-acyltransferase facilitates the conjugation of the acyl group with glycine. hmdb.caamc.nl This process is a way for the body to manage an overload of these intermediates. ebi.ac.uk Downregulation of this compound has been noted in certain conditions, which may indicate disorders in fatty acid oxidation. researchgate.net
Glucose Homeostasis and Metabolism (Indirectly through metabolic pathway analysis)
While direct roles are still under investigation, this compound's connection to fatty acid metabolism suggests an indirect link to glucose homeostasis. Metabolic pathways are interconnected; for instance, intermediates from fatty acid oxidation can enter the citric acid cycle (TCA cycle), a central pathway for energy production that is also linked to glucose metabolism. researchgate.netwikipedia.org The process of replenishing these intermediates is known as anaplerosis. wikipedia.org
Studies in adolescents with type 2 diabetes have shown that lipid metabolites, including heptanoylglycine, are strongly linked to hyperglycemia. nih.gov Altered levels of acylglycines have been reported in conditions like diabetes, where metabolic pathways, including those for glucose, are dysregulated. acs.org The central nervous system plays a crucial role in integrating signals about nutrient and hormone levels to regulate both energy and glucose homeostasis. nih.gov The liver and pancreas are key organs in maintaining stable blood glucose levels through processes like glycolysis and gluconeogenesis, which are regulated by enzymes such as glucokinase. nih.govcore.ac.ukfrontiersin.org
This compound in Systemic Homeostasis
Potential Modulatory Effects on Enzyme Activity
The formation of this compound is catalyzed by the enzyme glycine N-acyltransferase. hmdb.ca This enzyme is part of a broader system where the activity of enzymes can be modulated by various factors, including the concentration of substrates and the presence of activators or inhibitors. rsc.orgbiorxiv.org The interaction of small molecules with enzymes can lead to changes in their catalytic efficiency. rsc.org For example, the assembly and disassembly of enzyme complexes can be a mechanism for tuning metabolic pathways in response to cellular needs. elifesciences.orgnih.gov In the context of this compound, its production is dependent on the activity of glycine N-acyltransferase, which can be influenced by the accumulation of its substrate, heptanoyl-CoA. amc.nl This highlights a mechanism where the metabolic state of the cell can directly influence enzyme activity and the production of specific metabolites.
Role in Detoxification Systems
The conjugation of acyl groups with glycine to form acylglycines like this compound is a recognized detoxification pathway. ebi.ac.ukacs.orgnih.gov This process converts potentially toxic fatty acid intermediates into less toxic, more water-soluble compounds that can be more easily excreted in the urine. nih.govresearchgate.net This is a part of the body's Phase II detoxification system, where endogenous substances are conjugated with xenobiotics or excess endogenous compounds to facilitate their removal. chiro.orgaltmedrev.com
Table of Research Findings on this compound
| Area of Research | Key Finding | Implication | References |
|---|---|---|---|
| Fatty Acid Oxidation Disorders | Elevated urinary and blood levels of this compound. | Serves as a diagnostic biomarker for disorders like MCAD deficiency. | smolecule.com, biosynth.com, testcatalog.org, amc.nl |
| Lipid Metabolism | Acts as a minor metabolite of fatty acids. | Its levels can indicate the status of fatty acid metabolism and potential dysregulation. | hmdb.ca, researchgate.net |
| Glucose Homeostasis | Levels are correlated with hyperglycemia in type 2 diabetes. | Suggests an indirect link between fatty acid metabolism and glucose control. | acs.org, nih.gov |
| Enzyme Activity | Formation is catalyzed by glycine N-acyltransferase. | Its production is a direct result of enzyme activity modulated by substrate availability. | hmdb.ca, amc.nl |
| Detoxification | Formed through glycine conjugation of heptanoic acid. | Represents a key pathway for detoxifying and eliminating excess fatty acid intermediates. | ebi.ac.uk, acs.org, nih.gov, researchgate.net |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Glycine |
| Heptanoyl-CoA |
| Acyl-CoA |
| Coenzyme A |
| N-Octanoylglycine |
| N-Nonanoylglycine |
| N-Hexanoylglycine |
| Benzoic acid |
| 3-phenylpropionic acid |
| Valproic acid |
| 2-propyl-4-pentenoic acid |
| Nicotinic acid |
| Ibuprofen |
| Phenylacetic acid |
| Isonicotinic acid |
| 3,4-dihydroxy-5-methoxyphenylacetic acid |
| 3-indolylacetic acid |
| Salicylic acid |
| p-fluorophenylacetic acid |
| Glutathione |
| Taurine |
| L-glutamine |
| Ornithine |
| Glucuronic acid |
| Sulfate |
| Glucose |
| Pyruvate |
| Oxaloacetate |
| L-malate |
| Aspartate |
| α-Ketoglutarate |
| Glutamate |
| Citrate |
| Isocitrate |
| Fructose-6-phosphate |
| Fructose-1,6-bisphosphate |
| Lactate |
| Acetyl-CoA |
| C8-acylcarnitine |
| C6-acylcarnitine |
| C10-acylcarnitine |
| Valerylcarnitine |
| Betaine |
| Pyroglutamine |
| Taurocyamine |
| Phenol sulfate |
| Dihomo-linolenoylcarnitine |
| Sphingomyelin |
| 3,4-Methylenesebacic acid |
| L-arginine |
| 5-Hydroxyindoleacetaldehyde |
| L-carnitine |
| Acylcarnitine |
| -(Methylthio)-2,3-isopentyl phosphate |
| Formimino glutamic acid |
| Dimethyl phosphatidyl ethanolamine |
| 8-isoprostaglandin E2 |
| Thymidine |
| Uracil |
| SAICA-riboside |
| Dimethylglycine |
| 3-hydroxybutyrate |
| Phenylalanine |
| Tyrosine |
| Tryptophan |
| Aconitate |
| Leucine |
| Isoleucine |
| 3-methyl-2-oxovalerate |
| C4 acylcarnitine |
| Isovalerylglycine |
| Ethylmalonic acid |
| Butyrylcarnitine |
| Glutaric acid |
| Capryloylglycine |
| Nonanoylglycine |
| Octanoic acid |
| Ictanoyl-CoA |
| Glutaryl-CoA |
| 2-oxoadipate |
| 5-phosphoribosylamine |
| 5'-phosphoribosyl-N-formylglycineamide |
| 2-(formamido)-N1-(5'-phosphoribosyl)acetamidine |
| Aminoimidazoleribotide |
| 1-(5-phospho-D-ribosyl)-5-amino-imidazole |
| rac-α-lipoic acid |
| Dihydrolipoic acid |
| Bisnorlipoic acid |
| Tetranorlipoic acid |
| 6,8-bismethylmercapto-octanoic acid |
| 4,6-bismethylmercapto-hexanoic acid |
| 2,4-bismethylmercapto-butanoic acid |
| 6,8-dithiol-octanoic acid |
| N-(2-mercaptopropionyl)-glycine |
| Cadmium |
| Lead |
| Mercury |
| Copper |
| Zinc |
| Magnesium |
| Arsenic |
| Selenium |
| Cobalamin |
| Clioquinol |
| Insulin |
| Glucagon |
| Oxyntomodulin |
| GABA |
| NPY |
| AGRP |
| MC4R |
| mTOR |
| AMPK |
| KATP |
| GCK |
| GKRP |
| 6PFK2/FBPase2 |
| PC1/3 |
| DPP-4 |
| IDH2 |
| GLS1 |
| NLRP3 |
| MAPK |
| HIF-1α |
| HIF-2α |
| GADPH |
| CYP2D6 |
| CYP3A |
| N-acetyltransferase |
| BtGH84 |
| Cas6 |
| Tryptophan-2-monooxygenase |
| Indoleacetamide hydrolase |
| Malate |
| Indole-3-acetic acid |
| mCherry |
| TEV |
| MBP |
| GmGSβ2 |
| CsGSIb |
N Heptanoylglycine in Disease Pathophysiology and Clinical Research
N-Heptanoylglycine as a Biomarker in Metabolic Disorders
Metabolic disorders, particularly those involving the breakdown of fats for energy, can lead to characteristic changes in the body's chemical profile. This compound has emerged as a noteworthy molecule in this context, with its concentration in biological fluids providing clues to underlying metabolic dysfunction.
Elevated Levels in Fatty Acid Oxidation Disorders
Fatty acid oxidation (FAO) disorders are a group of inherited metabolic conditions where the body is unable to properly break down fatty acids to produce energy. nih.gov This impairment leads to the accumulation of intermediate metabolites, including acylglycines. Elevated levels of this compound in blood and urine are a recognized feature of certain FAO disorders. hmdb.ca The blockage in the metabolic pathway causes acyl-CoAs, including heptanoyl-CoA, to be alternatively processed through conjugation with glycine (B1666218), resulting in the formation and subsequent accumulation of this compound.
Diagnostic and Prognostic Utility in Inborn Errors of Metabolism
The detection and quantification of specific acylglycines like this compound are crucial for the diagnosis of inborn errors of metabolism. These compounds can be identified through newborn screening programs that use techniques like tandem mass spectrometry to analyze dried blood spots. The presence of elevated this compound can indicate a potential FAO disorder, prompting further confirmatory testing. nih.gov Beyond initial diagnosis, monitoring the levels of this compound and other related metabolites can be valuable for assessing the effectiveness of dietary interventions and other treatments, thereby serving a prognostic role in the management of these conditions.
This compound in Cancer Research
The metabolic landscape of cancer cells is profoundly different from that of normal cells. nih.govnih.gov This metabolic reprogramming supports the rapid growth and proliferation of tumors. nih.gov Research into the metabolic profiles of cancerous tissues has revealed alterations in various metabolic pathways, including those involving fatty acids and amino acids, highlighting the potential role of metabolites like this compound in cancer pathophysiology.
Endometrial Cancer and Hyperplasia
Endometrial cancer, the most common gynecologic malignancy in developed nations, is often preceded by a condition known as endometrial hyperplasia, an abnormal proliferation of the uterine lining. nih.govnih.gov A key risk factor for both conditions is prolonged exposure to estrogen without the counteracting effects of progesterone. nih.gov
Studies investigating the metabolic changes associated with endometrial hyperplasia have observed a significant downregulation of this compound in hyperplastic tissue compared to healthy endometrial tissue. This finding suggests that alterations in fatty acid and amino acid metabolism are early events in the development of endometrial pathologies. The decrease in this compound levels may reflect a shift in metabolic pathways as the cells transition to a more proliferative state.
The downregulation of this compound in endometrial hyperplasia is part of a broader pattern of metabolic alterations observed in cancer. nih.gov Cancer cells are known to rewire their metabolism to favor pathways that provide the necessary building blocks for rapid cell division, such as nucleotides, lipids, and amino acids. nih.govresearchgate.net The observed decrease in this compound could be linked to an increased demand for glycine for other biosynthetic processes or a redirection of fatty acids towards the synthesis of complex lipids required for new cell membranes. This altered metabolic state is a hallmark of cancer and contributes to tumor growth and survival. nih.gov
Table 1: Research Findings on this compound
| Area of Research | Condition | Observed Change in this compound | Potential Significance |
|---|---|---|---|
| Metabolic Disorders | Fatty Acid Oxidation Disorders | Elevated Levels | Biomarker for diagnosis and monitoring |
| Cancer Research | Endometrial Hyperplasia | Downregulated Levels | Early indicator of pathological changes |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Heptanoic acid |
| Glycine |
| Heptanoyl-CoA |
Methodologies for N Heptanoylglycine Analysis in Academic Settings
Analytical Detection and Quantification Strategies
The detection and quantification of N-Heptanoylglycine, an N-acylglycine, in biological matrices are primarily accomplished through advanced analytical techniques within academic and clinical research settings. sigmaaldrich.com As a metabolite, its presence and concentration can be indicative of various metabolic processes, including fatty acid oxidation. sigmaaldrich.comfrontiersin.org Analytical strategies are therefore designed for high sensitivity and specificity, often as part of broader metabolomics profiling to identify and quantify a wide range of compounds simultaneously. semanticscholar.orgnih.gov The most prevalent and powerful platform for the analysis of this compound and other acylglycines is mass spectrometry, typically coupled with a chromatographic separation method. acs.orgresearchgate.net
Mass Spectrometry-Based Metabolomics
Mass spectrometry (MS) is a cornerstone of metabolomics and serves as the principal technology for the analysis of this compound. acs.orgresearchgate.net This technique measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for precise identification and quantification. In metabolomics studies, MS-based approaches are utilized to obtain comprehensive metabolic profiles from complex biological samples such as plasma, serum, and urine. frontiersin.orgnih.govnih.gov The analysis of this compound within these studies helps in identifying potential biomarkers for various conditions. frontiersin.orgsemanticscholar.orgnih.gov For robust analysis, MS is almost always paired with a separation technique like liquid or gas chromatography to resolve individual metabolites before detection. acs.orgerndim.org
Liquid Chromatography–Mass Spectrometry (LC-MS) Applications
Liquid chromatography-mass spectrometry (LC-MS) is the most frequently employed analytical platform for detecting N-acyl glycines (NAGlys), including this compound. nih.govacs.orgresearchgate.net This method offers high sensitivity and is well-suited for analyzing compounds like this compound directly in complex biological fluids. researchgate.netnih.gov In LC-MS, the sample is first injected into a liquid chromatograph where compounds are separated based on their physicochemical properties (e.g., polarity) as they pass through a column. The separated compounds then enter the mass spectrometer for detection and quantification. thermofisher.com
Different LC-MS configurations have been successfully applied. For instance, liquid chromatography-atmospheric pressure chemical ionization mass spectrometry (LC-APCI-MS) has been used to identify this compound in urine samples without extensive pretreatment. nih.gov Tandem mass spectrometry (MS/MS) is often used for its high specificity, enabling the quantification of multiple acylglycines in a single run using multiple reaction monitoring (MRM) modes. researchgate.netresearchgate.net
To enhance the speed and efficiency of separation, Ultra-High Performance Liquid Chromatography (UHPLC) is commonly integrated into the analytical workflow. nih.govualberta.ca UHPLC systems use columns with smaller particles (typically under 2 μm), which allows for much faster analysis times and improved chromatographic resolution compared to traditional HPLC. thermofisher.comualberta.ca
In several metabolomics studies, UHPLC coupled to a mass spectrometer has been the method of choice. For example, untargeted metabolomics analysis of urine from colorectal cancer patients utilized UHPLC combined with quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF-MS) to identify this compound as part of a potential biomarker panel. semanticscholar.orgnih.gov The high resolution and mass accuracy of TOF-MS aids in the confident identification of compounds in complex mixtures. nih.gov Similarly, researchers have used reverse-phase (RP)-UHPLC techniques to expand the coverage of both polar and nonpolar metabolites, including this compound, in serum samples. nih.gov
Table 1: Example of UHPLC-Q-TOF-MS Parameters for this compound Analysis in Urine
| Parameter | Specification | Source |
|---|---|---|
| Chromatography System | UHPLC | nih.gov |
| Column | HSS T3 column (2.1 × 100 mm, 3.5 μm) | nih.gov |
| Mobile Phase A | Water with 0.1% v/v formic acid | nih.gov |
| Mobile Phase B | Acetonitrile with 0.1% v/v formic acid | nih.gov |
| Flow Rate | 0.4 mL/min | nih.gov |
| Mass Spectrometer | Quadrupole Time-of-Flight (Q-TOF) MS | nih.gov |
| Ionization Mode | Not specified, but often ESI for such compounds | nih.gov |
| Capillary Voltage | 3500 V | nih.gov |
| Mass Range (m/z) | 100 to 1100 | nih.gov |
Gas Chromatography–Mass Spectrometry (GC-MS) Considerations
While LC-MS is more common, Gas Chromatography–Mass Spectrometry (GC-MS) can also be used for the analysis of this compound, typically as part of a broader screen for organic acids in urine. researchgate.neterndim.org However, due to the polar and non-volatile nature of acylglycines, they are not suitable for direct GC-MS analysis. sigmaaldrich.com A chemical derivatization step is mandatory to convert the analyte into a more volatile and thermally stable form. sigmaaldrich.com
Commonly, this involves silylation, where active hydrogens in the molecule are replaced with a trimethylsilyl (B98337) (TMS) group. researchgate.netchem960.com For example, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a reagent used to prepare TMS derivatives of N-acylglycines for GC-MS analysis. researchgate.netresearchgate.net Following derivatization, the compounds can be separated on a GC column and detected by the mass spectrometer. nih.gov Despite its utility, GC-MS is often considered to have relatively lower detection sensitivity for these compounds compared to modern LC-MS techniques. nih.govacs.org
Sample Preparation and Derivatization Techniques for Enhanced Sensitivity
Effective sample preparation is critical for accurate and sensitive quantification of this compound. For GC-MS analysis, derivatization is essential to increase volatility. sigmaaldrich.com For LC-MS analysis, while direct detection is possible, derivatization is often employed to enhance ionization efficiency, improve chromatographic separation, and increase detection sensitivity, especially for low-abundance species. nih.govacs.orgresearchgate.net This is particularly true for N-acyl glycines, which span a wide range of polarities, making simultaneous and accurate quantification challenging without derivatization. nih.govresearchgate.net
The process involves a chemical reaction that attaches a tag to the analyte molecule, specifically targeting a functional group like the carboxylic acid on the glycine (B1666218) portion of this compound. acs.orgmdpi.com This modification can significantly improve the response of the analyte in the mass spectrometer. acs.org
A highly effective derivatization strategy for enhancing the LC-MS detection of N-acyl glycines, including this compound, involves the use of 3-nitrophenylhydrazine (B1228671) (3-NPH). nih.govacs.orgresearchgate.net This method targets the carboxyl group of the analytes. The reaction is typically facilitated by a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and a catalyst such as pyridine. scirp.orgdiva-portal.org
One of the major advantages of 3-NPH derivatization is that it can be performed in an aqueous solution, which is favorable for biological samples and simplifies the workflow. acs.orgscirp.org The reaction is rapid, and unlike some other methods, it does not require a quenching step, making it efficient for large-scale metabolomics studies. nih.govacs.orgresearchgate.net The 3-NPH tag significantly improves chromatographic behavior on reversed-phase columns and enhances detection sensitivity, allowing for a much broader measurement of N-acyl glycines. nih.govacs.org
Table 2: Typical Reaction Conditions for 3-NPH Derivatization of Acylglycines
| Parameter | Condition | Source |
|---|---|---|
| Derivatization Reagent | 3-Nitrophenylhydrazine (3-NPH) hydrochloride | acs.orgdiva-portal.org |
| Coupling Agent | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) | acs.orgdiva-portal.org |
| Catalyst/Solvent Modifier | Pyridine | acs.orgscirp.org |
| Solvent | Aqueous methanol (B129727) or acetonitrile | acs.orgscirp.org |
| Reaction Temperature | Optimized between 20°C and 40°C | acs.orgdiva-portal.org |
| Reaction Time | Optimized between 30 and 75 minutes | acs.orgdiva-portal.orgresearchgate.net |
Compound Reference Table
Pre-column Derivatization
In high-performance liquid chromatography (HPLC), pre-column derivatization is a technique where the target analyte is chemically modified before it is introduced into the chromatography column. actascientific.comlcms.cz This process is employed to enhance the analyte's properties for better separation and detection. researchgate.net The primary objectives of derivatization include improving chromatographic resolution, reducing peak tailing, and increasing the sensitivity of detection, particularly for compounds that lack a strong chromophore or fluorophore. actascientific.comshimadzu.com
The derivatization reaction occurs before the sample is injected into the HPLC system. lcms.cz This approach allows for high-speed analysis and can be automated, which reduces manual labor and improves the consistency of the reaction time compared to manual methods. lcms.cz A variety of reagents are used for pre-column derivatization, chosen based on the functional groups present in the analyte. actascientific.com For instance, o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC) are well-known reagents that react quickly with amino acids at room temperature. lcms.cz
For the analysis of N-acyl glycines (NAGlys), a class of metabolites that includes this compound, a specific pre-column derivatization method has been developed using 3-nitrophenylhydrazine (3-NPH). acs.org This method is designed for sensitive detection by liquid chromatography-mass spectrometry (LC-MS) in clinical samples such as plasma and urine. acs.org The reaction with 3-NPH is rapid and occurs in an aqueous solution without the need for a quenching step, simplifying the sample preparation process. acs.org
The table below summarizes common pre-column derivatization reagents and their applications.
| Reagent | Target Analyte/Group | Purpose | Reference |
| 3-Nitrophenylhydrazine (3-NPH) | N-Acyl Glycines | Enhances LC-MS detection | acs.org |
| o-Phthalaldehyde (OPA) | Primary Amino Acids | Forms fluorescent derivatives | actascientific.comlcms.cz |
| 9-Fluorenylmethyl chloroformate (FMOC) | Secondary Amino Acids | Forms fluorescent derivatives | actascientific.comlcms.cz |
| Phenylisothiocyanate (PITC) | Amino Acids | Forms stable thiocarbamyl derivatives for UV detection | actascientific.com |
This automated pre-column derivatization approach not only enhances analytical sensitivity but also minimizes the consumption of samples and reagents. lcms.cz
Post-column Derivatization
Post-column derivatization is an analytical technique where a chemical reaction is performed on the analyte after it has been separated by the HPLC column but before it reaches the detector. pickeringlabs.comsigmaaldrich.com This method is primarily used to increase the sensitivity and selectivity of the detection process for compounds that are otherwise difficult to detect. pickeringlabs.com By reacting the separated components with a specific reagent, a new product is formed that possesses a property, such as strong color or fluorescence, which is easily measured by a UV/VIS or fluorescence detector. pickeringlabs.com
The process involves mixing the eluent from the HPLC column with a continuous stream of the derivatization reagent. pickeringlabs.com The mixture then typically passes through a heated reactor to ensure the chemical reaction completes before entering the detector. pickeringlabs.com This technique is designed to enhance the signal strength without negatively impacting the chromatographic separation. actascientific.com
A classic example of post-column derivatization is the use of ninhydrin (B49086) for the analysis of amino acids. researchgate.net Ninhydrin reacts with primary amines to produce a distinct blue-violet colored compound that can be detected. researchgate.net This method has been valued for its reproducibility and accuracy. researchgate.net Post-column derivatization offers benefits such as minimal sample pre-treatment and enhanced selectivity for specific classes of compounds. pickeringlabs.com While it is a powerful tool, particularly for certain classes of compounds like amino acids and carbamates, modern analytical methods for N-acyl glycines often favor pre-column derivatization or direct detection with highly sensitive mass spectrometers, which may not require derivatization. acs.orgnih.gov
Application in Clinical Sample Analysis (e.g., Urine, Plasma, Blood)
The quantification of this compound in clinical samples like urine, plasma, and blood is crucial for its investigation as a potential biomarker. Modern analytical chemistry, particularly liquid chromatography coupled with mass spectrometry (LC-MS), provides the necessary sensitivity and specificity for this task. mdpi.com Techniques such as ultra-high-performance liquid chromatography combined with quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF-MS) are frequently employed for the metabolic profiling of biofluids. nih.govnih.gov
Sample preparation is a critical step. For plasma analysis, proteins are typically precipitated and removed by centrifugation after the addition of an organic solvent like methanol. nih.gov For urine analysis, samples may be diluted and centrifuged to remove particulate matter. acs.orgnih.gov To ensure accuracy and reproducibility, an internal standard, often an isotopically labeled version of the analyte, is added to the sample before processing. nih.govhaematologica.org
A notable application of this compound analysis is in cancer research. A study on Chinese colorectal cancer (CRC) patients utilized UHPLC-Q-TOF-MS to analyze urinary metabolic profiles. nih.gov In this study, this compound was identified as a component of a potential biomarker panel for the diagnosis of CRC. nih.gov
The table below presents findings related to this compound from the aforementioned colorectal cancer study.
| Parameter | Finding | Significance | Reference |
| Analyte | This compound | Identified as a differential metabolite between CRC patients and non-neoplastic controls. | nih.gov |
| Matrix | Urine | Non-invasive sample type for biomarker screening. | nih.gov |
| Methodology | UHPLC-Q-TOF-MS | Provided high-resolution separation and mass accuracy for metabolite identification. | nih.gov |
| Clinical Application | Diagnostic Prediction Model | Included in a 4-metabolite panel (3-methylhistidine, this compound, N1,N12-diacetylspermine, and hippurate) to predict CRC. | nih.gov |
| Model Performance | Area Under Curve (AUC) of 0.980 (training set) and 0.968 (testing set) | The model demonstrated high sensitivity and specificity for differentiating CRC patients from controls. | nih.gov |
This research underscores the potential of analyzing this compound in easily accessible biological fluids like urine to screen for and diagnose disease states. nih.gov
Isotopic Labeling and Tracing in Metabolic Research
Isotopic labeling is a powerful technique used to track the movement and transformation of molecules within biological systems. generalmetabolics.com In metabolic research, stable isotopes—non-radioactive isotopes such as deuterium (B1214612) (D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N)—are incorporated into a metabolite of interest. isotope.com This "labeled" compound is then introduced into a living system, and its journey through various metabolic pathways can be monitored. eurisotop.com
This approach offers several key advantages:
Pathway Tracing: It allows researchers to trace the fate of specific atoms or molecules, providing a dynamic map of metabolic fluxes and pathway activities, which cannot be achieved by simply measuring metabolite concentrations. generalmetabolics.comeurisotop.com
Quantification Standard: Isotopically labeled compounds are considered the gold standard for use as internal standards in isotope dilution mass spectrometry (IDMS). isotope.com Because the labeled standard is chemically identical to the endogenous analyte, it behaves the same way during sample extraction and ionization, enabling highly accurate and precise quantification. eurisotop.com
Noise Reduction: In complex biological samples, mass spectrometry can detect thousands of signals, many of which are experimental noise or contaminants. Isotopic labeling helps to distinguish true biologically derived metabolites from this background noise. eurisotop.com
For a compound like this compound, stable isotope labeling would enable researchers to investigate its metabolic origins and fate. For example, by administering a ¹³C-labeled precursor, one could determine which metabolic pathways contribute to the synthesis of this compound. Conversely, administering labeled this compound would allow for the identification of its breakdown products and the rate at which it is metabolized and cleared from the body. isotope.comcriver.com
Deuterated this compound in Pharmacokinetic and Metabolic Profiling Studies
Deuteration, the specific replacement of hydrogen atoms with deuterium, is a specialized form of isotopic labeling used to optimize the metabolic properties of molecules. juniperpublishers.com This strategy is based on the kinetic isotope effect, where the carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond. researchgate.netbioscientia.de This increased bond strength can make the molecule more resistant to metabolic cleavage, particularly by cytochrome P450 (CYP450) enzymes, which are responsible for a majority of drug metabolism in humans. juniperpublishers.combioscientia.de
The primary effects of deuteration on a molecule's pharmacokinetic profile can include:
Reduced Rate of Metabolism: Slowing the breakdown of the molecule can increase its biological half-life. juniperpublishers.com
Metabolic Switching: Deuteration at a primary site of metabolism can sometimes redirect the metabolic process to other parts of the molecule, altering the metabolite profile. juniperpublishers.combioscientia.de This can be beneficial if it reduces the formation of toxic or inactive metabolites. juniperpublishers.com
In the context of this compound, creating a deuterated version could be a valuable tool for pharmacokinetic and metabolic studies. By strategically placing deuterium atoms at sites on the heptanoyl chain that are susceptible to oxidation, researchers could investigate how its metabolism is affected. Such a study would provide insight into its stability and clearance pathways.
The table below illustrates the documented effects of deuteration on the pharmacokinetics of other compounds, demonstrating the potential utility of this approach.
| Compound | Deuterated Analog | Observed Pharmacokinetic Change | Reference |
| Tetrabenazine | Deutetrabenazine | Slower metabolism and reduced metabolic variability, allowing for lower and less frequent dosing. | uniupo.it |
| Enzalutamide | Deuterated N-methyl group (d3-enzalutamide) | N-demethylation is slowed, leading to a superior pharmacokinetic profile compared to the parent drug. | uniupo.it |
| Indiplon | Deuterated N-CH₃ (N-CD₃) | In-vivo studies in rats showed a 2.6-fold improvement in exposure and a 2-fold increase in half-life. | juniperpublishers.com |
Applying this strategy to this compound would involve synthesizing a deuterated version and comparing its pharmacokinetic profile (e.g., half-life, clearance, bioavailability) to the non-deuterated form in preclinical models. juniperpublishers.commdpi.com
Synthesis and Derivatization Approaches for N Heptanoylglycine Research
Chemical Synthesis Methodologies
The in vitro production of N-Heptanoylglycine is primarily achieved through established organic chemistry techniques. These methods offer control over reaction conditions and scalability, making them suitable for producing the quantities needed for extensive research.
One common approach is the direct acylation of glycine (B1666218) . This method involves reacting glycine with an activated form of heptanoic acid, such as heptanoyl chloride or heptanoic anhydride, under basic conditions. smolecule.com The base is crucial for deprotonating the amino group of glycine, rendering it nucleophilic and ready to attack the electrophilic carbonyl carbon of the acylating agent, thus forming the characteristic amide bond of this compound.
Another documented synthetic route begins with an esterified form of the final product. Specifically, N-(1-Oxoheptyl)glycine ethyl ester serves as a key intermediate. smolecule.comchemicalbook.com The synthesis is completed by the hydrolysis of this ester. A specific method describes the use of lithium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) and water at a controlled temperature of 0°C to cleave the ethyl ester, yielding the final this compound product with high efficiency. chemicalbook.com This two-step process, starting from the ethyl ester, provides a reliable pathway to the pure compound.
| Starting Material | Reagents | Solvent | Product | Reported Yield |
|---|---|---|---|---|
| N-(1-Oxoheptyl)glycine Ethyl Ester | Lithium Hydroxide, Water | Tetrahydrofuran | This compound | 98% chemicalbook.com |
These general principles of peptide synthesis, involving the coupling of an activated carboxylic acid with an amine, are widely applicable. wikipedia.orgthermofisher.com Protecting groups are often necessary to prevent unwanted side reactions, and coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) are used to activate the carboxyl group for amide bond formation. thermofisher.com
Enzymatic Synthesis Approaches
Nature synthesizes N-acylglycines, including this compound, through highly specific enzymatic reactions. These biological pathways provide a blueprint for biocatalytic methods that are often highly efficient and environmentally benign.
Utilization of Glycine N-Acyltransferase
The principal enzyme responsible for the biosynthesis of this compound is Glycine N-acyltransferase (GLYAT) . smolecule.comhmdb.casigmaaldrich.com This enzyme catalyzes the conjugation of an activated fatty acid, specifically heptanoyl-CoA, with the amino acid glycine. smolecule.comsigmaaldrich.com The reaction results in the formation of this compound and the release of Coenzyme A (CoA). smolecule.comhmdb.ca
| Substrate 1 | Substrate 2 | Enzyme | Product 1 | Product 2 |
|---|---|---|---|---|
| Heptanoyl-CoA | Glycine | Glycine N-acyltransferase (GLYAT) | This compound | Coenzyme A |
Research has revealed that the GLYAT family of enzymes includes several members with varying substrate specificities. While some GLYATs preferentially catalyze the conjugation of short-chain acyl-CoAs, other isoforms are specific for longer-chain fatty acids. nih.govusf.edu Studies have identified Glycine N-acyltransferase-like 3 (GLYATL3) as an enzyme responsible for the formation of long-chain N-acylglycines in mouse neuroblastoma cells. nih.govusf.edunih.gov Knockdown of the GLYATL3 gene in these cells led to a significant decrease in the levels of N-acylglycines, including N-palmitoylglycine and N-oleoylglycine, demonstrating its key role in this biosynthetic pathway. nih.govmdpi.com This suggests that a GLYATL family member is the likely catalyst for this compound synthesis in vivo.
Broader Enzymatic Peptide and Glycan Synthesis Principles
The synthesis of this compound by GLYAT is an example of a broader class of biological reactions that form peptide and amide bonds. Other enzymatic systems, while not all directly producing this compound, illustrate the diverse principles that can be applied.
One such system involves Nonribosomal Peptide Synthetases (NRPSs) . These are large, multi-enzyme complexes that microorganisms use to assemble a wide variety of peptide-based natural products, many of which have important biological activities. uzh.chacs.orgwikipedia.org NRPSs function as assembly lines, with distinct modules responsible for selecting, activating, and condensing specific amino acids (including non-proteinogenic ones) and other building blocks like fatty acids. acs.orgmdpi.com The process begins with an adenylation (A) domain activating an amino acid, which is then tethered to a peptidyl carrier protein (PCP) domain. uzh.chacs.org A condensation (C) domain then catalyzes peptide bond formation. acs.org This modular, RNA-template-independent mechanism highlights a powerful enzymatic strategy for creating diverse peptidic structures, including those with N-terminal fatty acid chains. nih.gov
Another alternative enzymatic pathway for forming N-acyl amino acids involves cytochrome c . This enzyme has been shown to catalyze the H2O2-dependent formation of N-arachidonoylglycine from arachidonoyl-CoA and glycine. frontiersin.org This demonstrates that enzymes outside of the dedicated acyltransferase families can facilitate such conjugations, expanding the potential toolkit for biocatalytic synthesis. Furthermore, chemo-enzymatic peptide synthesis (CEPS) combines the flexibility of chemical synthesis for creating peptide fragments with the specificity of enzymes, like peptiligase, to ligate these fragments into longer chains under mild, aqueous conditions. bachem.com These broader principles underscore the versatility of enzymatic approaches in the synthesis of complex molecules like this compound.
N Heptanoylglycine in Omics Research and Systems Biology
Metabolomics Profiling and Biomarker Discovery
Metabolomics is a powerful technology used for the discovery of novel biomarkers by profiling the complete set of small-molecule metabolites in a biological sample. nih.govmdpi.com This approach allows for the identification of compounds like N-Heptanoylglycine and assesses their potential as indicators of health status, disease progression, or response to therapy. The process involves analyzing complex, high-dimensional datasets to find statistically significant variations in metabolite concentrations between different biological states. metwarebio.com
A key step in biomarker discovery is the identification of dysregulated metabolites—molecules whose concentrations are consistently altered in a particular condition compared to a control or healthy state. mdpi.comunc.edu this compound belongs to the acylglycine family, and elevated levels of various acylglycines in blood and urine are recognized indicators of certain inborn errors of metabolism. hmdb.caresearchgate.net
Below is a table summarizing the role of acylglycines (the class to which this compound belongs) as dysregulated metabolites in relevant metabolic disorders.
| Metabolite Class | Associated Condition | Biological Fluid | Observation | Significance |
|---|---|---|---|---|
| Acylglycines | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency | Urine, Blood | Elevated Levels | Diagnostic marker for impaired fatty acid oxidation. nih.gov |
| Acylglycines | Multiple Acyl-CoA Dehydrogenation Defect (MAD) | Urine | Elevated Levels | Indicates a general defect in the dehydrogenation of multiple acyl-CoAs. researchgate.net |
| Acylglycines | Inborn Errors of Metabolism (General) | Urine | Abnormal Accumulation | Serves as a crucial diagnostic tool for a range of metabolic diseases. researchgate.net |
Raw metabolomic data, which contains information on hundreds to thousands of metabolites, is complex and requires advanced statistical analysis to identify meaningful patterns. ebi.ac.ukuab.edu Multivariate statistical methods are essential for reducing the dimensionality of the data, identifying discriminatory variables, and building predictive models. ebi.ac.uk
Partial Least Squares Discriminant Analysis (PLS-DA) is a supervised statistical method that, unlike PCA, uses predefined class information (e.g., healthy vs. diseased) to maximize the separation between groups. metabolon.comnih.gov This technique is particularly effective for biomarker discovery in metabolomics because it focuses on the variation that is most relevant to distinguishing the experimental groups. metabolon.comnih.gov In a PLS-DA model, the importance of each metabolite in contributing to the group separation is often quantified by a metric called Variable Importance in Projection (VIP). A metabolite with a high VIP score (typically >1.0) is considered important for the model. If this compound were a key differentiator between a case and control group, it would be expected to have a high VIP score. biospec.net
Orthogonal Partial Least Squares (OPLS) analysis, and its discriminant variant (OPLS-DA), is a refinement of the PLS-DA method. metwarebio.com OPLS-DA works by separating the variation within the metabolomics data into two parts: a predictive component that is correlated to the class distinction and an orthogonal component that is not. researchgate.net This separation of predictive and non-predictive variation simplifies the model and enhances its interpretability, making it easier to identify which metabolites, such as this compound, are truly associated with the condition under study and which are contributing to unrelated biological noise. metwarebio.comnih.gov This method is highly valued in omics for its ability to generate clearer models and streamline the selection of potential biomarkers. metwarebio.comnih.govresearchgate.net
Once a potential biomarker like this compound has been identified through methods like PLS-DA or OPLS-DA, its diagnostic performance must be evaluated. Receiver Operating Characteristic (ROC) curve analysis is a standard method for this purpose. raybiotech.com A ROC curve plots the true positive rate (sensitivity) against the false positive rate (1-specificity) for a biomarker across a range of different threshold values. nih.gov
The table below provides a general guide for interpreting AUC values in the context of biomarker validation. nih.gov
| AUC Value | Diagnostic Performance |
|---|---|
| 0.90 - 1.00 | Excellent |
| 0.80 - 0.90 | Good |
| 0.70 - 0.80 | Fair |
| 0.60 - 0.70 | Poor |
| 0.50 - 0.60 | Fail / No Discrimination |
Pathway Enrichment Analysis
In the realm of omics research, pathway enrichment analysis is a crucial bioinformatic method used to identify biological pathways that are significantly impacted within a given set of genes or metabolites. While formal pathway enrichment analysis using this compound as a primary input is not extensively documented, its significance is understood through its role as a biomarker for disruptions in specific metabolic pathways, primarily the mitochondrial fatty acid β-oxidation (FAO) pathway.
This compound is an acylglycine, a type of metabolite formed from the conjugation of a fatty acid (in this case, heptanoic acid) with glycine (B1666218). Under normal physiological conditions, acylglycines are minor metabolites of fatty acids. However, in the context of certain inborn errors of metabolism (IEMs), particularly fatty acid oxidation disorders (FAODs), the concentrations of specific acylglycines, including this compound, become significantly elevated in bodily fluids like urine and blood.
The accumulation of this compound is indicative of a bottleneck in the FAO pathway. Specifically, it is strongly associated with medium-chain acyl-CoA dehydrogenase deficiency (MCADD), an autosomal recessive genetic disorder. In MCADD, the enzyme responsible for the dehydrogenation of medium-chain fatty acids (those with 6 to 12 carbon atoms) is deficient. This enzymatic block leads to the accumulation of medium-chain fatty acids and their derivatives. The body attempts to detoxify and excrete these accumulating metabolites by conjugating them with glycine, leading to the formation and subsequent elevation of this compound and other medium-chain acylglycines.
Therefore, while this compound itself may not be used to generate a broad pathway enrichment map, its presence and concentration are key indicators that point towards the enrichment of metabolites associated with a dysfunctional fatty acid β-oxidation pathway. The key takeaway is that the "enrichment" is a direct physiological consequence of the metabolic block, and this compound serves as a specific marker for this pathway disruption.
The following table summarizes the key information regarding this compound's role in pathway analysis:
| Feature | Description |
| Metabolite Class | Acylglycine |
| Associated Pathway | Mitochondrial Fatty Acid β-Oxidation |
| Associated Condition | Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) |
| Mechanism of Elevation | Deficiency in the medium-chain acyl-CoA dehydrogenase enzyme leads to an accumulation of medium-chain fatty acids, which are then conjugated with glycine for excretion. |
| Role in Analysis | Serves as a specific biomarker indicating a disruption or block in the fatty acid β-oxidation pathway. |
Integration with Other Omics Data (e.g., Genomics, Proteomics for IEMs)
The true diagnostic and research power of metabolomics data, including the measurement of this compound, is realized through its integration with other omics disciplines, such as genomics and proteomics. This multi-omics approach provides a more comprehensive understanding of inborn errors of metabolism (IEMs) from the genetic cause to the functional consequences at the protein and metabolite levels. nih.govnih.govresearchgate.net
In the context of IEMs like MCADD, the integration of these data streams is crucial for accurate diagnosis, understanding disease severity, and developing personalized treatment strategies. nih.gov
Integration of Metabolomics and Genomics:
The primary application of integrating metabolomics and genomics in the context of this compound and MCADD is in the confirmation of diagnosis and the interpretation of genetic variants. mdpi.com
Diagnostic Confirmation: Newborn screening programs often use tandem mass spectrometry to detect elevated levels of octanoylcarnitine (B1202733) (C8), another key biomarker for MCADD. Elevated this compound in urine provides further evidence. However, a definitive diagnosis requires genetic testing to identify pathogenic variants in the ACADM gene, which encodes the medium-chain acyl-CoA dehydrogenase enzyme. A case report from China detailed the diagnosis of a 2-year-old female with MCADD who presented with hepatomegaly and abnormal liver function. Her diagnosis was suggested by a marked increase in C8-carnitine and the presence of hexanoylglycine, and was subsequently confirmed by genetic analysis that identified compound heterozygous mutations in the ACADM gene. nih.gov
Interpreting Variants of Uncertain Significance (VUS): Whole-exome and whole-genome sequencing can identify numerous genetic variants, many of which may be classified as VUS, meaning their clinical significance is unknown. If a patient presents with elevated this compound and other metabolic markers consistent with MCADD, this provides strong functional evidence that a VUS in the ACADM gene is likely pathogenic. This integration of metabolomic and genomic data is critical for resolving ambiguous genetic findings and providing a conclusive diagnosis. mdpi.com
Integration of Metabolomics and Proteomics:
Proteomics, the large-scale study of proteins, can provide insights into the functional consequences of genetic mutations identified in IEMs.
Assessing Enzyme Levels and Function: In individuals with MCADD, proteomics can be used to directly measure the levels of the deficient medium-chain acyl-CoA dehydrogenase protein in patient cells, such as fibroblasts or liver cells. This can help to correlate the genotype with the proteomic phenotype, for instance, by showing that a particular mutation leads to a complete absence of the protein, while another might result in a truncated or unstable protein with some residual function.
Understanding Downstream Effects: A deficiency in a single enzyme can have widespread effects on other cellular proteins. Proteomic studies can reveal changes in the abundance of other mitochondrial proteins or proteins involved in related metabolic pathways. This can help to elucidate the broader cellular response to the metabolic block and may uncover secondary effects of the disease that are not immediately obvious from the primary metabolic defect.
The following table illustrates the integrative approach in the context of MCADD:
| Omics Layer | Analyte/Target | Finding in MCADD | Contribution to Understanding IEMs |
| Metabolomics | This compound, Octanoylcarnitine | Significantly elevated levels in blood and urine | Indicates a functional block in the fatty acid β-oxidation pathway and serves as a diagnostic biomarker. |
| Genomics | ACADM gene | Pathogenic variants (mutations) | Identifies the underlying genetic cause of the enzyme deficiency. |
| Proteomics | Medium-chain acyl-CoA dehydrogenase protein | Reduced or absent protein levels, or dysfunctional protein | Confirms the functional consequence of the genetic mutation and helps to understand disease severity. |
By combining these omics datasets, researchers and clinicians can move from a simple biomarker measurement to a comprehensive understanding of the disease, paving the way for more precise and effective patient management.
Future Research Directions for N Heptanoylglycine
Elucidating Novel Biological Functions and Signaling Pathways
N-Heptanoylglycine is an N-acylglycine, a class of molecules that are typically minor metabolites of fatty acids. sigmaaldrich.com While the fundamental structure and metabolic origins of N-acylglycines are understood, the specific biological roles and signaling pathways for many of these molecules, including this compound, remain largely unexplored. N-acyl amino acids (NAAAs) are recognized as a significant family of endogenous signaling molecules. mdpi.com
Future research will likely focus on identifying the specific receptors and enzymes that interact with this compound. A key area of investigation will be to determine if this compound acts on G-protein coupled receptors (GPCRs), a common target for lipid signaling molecules. mdpi.com For instance, the related N-acyl glycine (B1666218), N-arachidonoyl glycine (NAraGly), is known to interact with several orphan GPCRs, including GPR18, GPR55, and GPR92. mdpi.com Research into whether this compound shares these or interacts with other receptors is a critical next step.
Another avenue of research is the investigation of its metabolic pathways. The production of N-acylglycines generally involves the enzyme glycine N-acyltransferase, which catalyzes the reaction between an acyl-CoA and glycine. sigmaaldrich.com However, alternative pathways, such as the oxidative metabolism of corresponding N-acyl-ethanolamines, have been identified for other N-acylglycines. mdpi.com Determining the primary synthetic and degradation pathways for this compound will provide insight into how its cellular levels are regulated, which is crucial for understanding its signaling functions.
Furthermore, exploring the potential intracellular roles of this compound is warranted. Beyond receptor-mediated signaling, some lipid molecules can directly influence enzyme activity or gene transcription. Investigating these possibilities for this compound could reveal novel mechanisms of action. The discovery of new biological functions for this compound could open up new avenues for understanding cellular communication and metabolism.
Advanced Biomarker Validation and Clinical Translation
The translation of a potential biomarker from preclinical discovery to clinical application is a rigorous process that requires extensive validation. nih.govnih.gov For this compound, this journey involves several critical stages to establish its reliability and utility as a clinical biomarker.
Independent Dataset Validation for Robustness
A crucial step in biomarker validation is to confirm its performance in independent and diverse patient cohorts. Initial findings, while promising, must be replicated in larger and more heterogeneous populations to ensure the biomarker's robustness and generalizability. This process helps to confirm that the observed association between this compound levels and a particular disease state is not a result of chance or specific characteristics of the initial study group. The validation should encompass a broad range of demographics, including different ages, sexes, ethnicities, and geographical locations, to ensure the biomarker is applicable across various populations.
Addressing Biological Variability and External Factors
The levels of endogenous metabolites like this compound can be influenced by a multitude of factors beyond the disease process itself. Biological variability, including diurnal rhythms and metabolic state, can impact its concentration. Furthermore, external factors such as diet, medication, and lifestyle choices can also play a significant role. Future research must systematically investigate and account for these potential confounders. This may involve controlled studies to understand the impact of specific dietary interventions or medications on this compound levels. Establishing a clear understanding of these variables is essential for developing standardized protocols for sample collection and analysis, thereby ensuring the accuracy and reliability of this compound as a clinical biomarker.
Expanding Clinical Utility beyond Diagnostic Markers
While the initial focus of biomarker discovery is often on diagnosis, this compound may have broader applications in clinical practice. Further research should explore its potential as a prognostic marker to predict disease progression or as a predictive marker to forecast the response to a specific therapy. Additionally, it could serve as a pharmacodynamic biomarker to monitor the biochemical effects of a drug. Investigating these expanded roles will require longitudinal studies that track this compound levels over time in relation to clinical outcomes and treatment responses. The successful validation of this compound for these expanded applications would significantly enhance its clinical value and contribute to the advancement of personalized medicine. nih.gov
This compound in Microbiome Research
The intricate relationship between the gut microbiome and host metabolism is a rapidly evolving field of research. nih.govnoaa.gov N-acyl amino acids, including this compound, are emerging as potential signaling molecules in this complex interplay.
Interaction with Gut Microbiota and Host Health
The gut microbiota produces a vast array of metabolites that can influence host physiology. nih.gov Recent studies have shown that bacteria in the gut can synthesize N-acyl amino acids. nih.govresearchgate.netmdpi.com For example, members of the Bacteroidales order have been found to produce an N-acylated derivative of glycine. nih.govresearchgate.net This opens the possibility that this compound, or similar molecules, could be produced by the gut microbiota and subsequently impact host health.
Future research in this area should focus on several key questions. First, it is important to identify the specific gut microbial species or consortia that are capable of producing this compound. This can be achieved through a combination of metagenomic analysis to identify the necessary biosynthetic genes and metabolomic analysis of microbial cultures.
Second, the mechanisms by which microbially-produced this compound influences host health need to be elucidated. This could involve investigating its effects on gut barrier function, immune responses, and metabolic signaling pathways in the host. nih.gov For instance, some N-acyl amino acids have been shown to interact with the endocannabinoid system, which plays a role in regulating gut permeability and inflammation. nih.govulaval.ca
Finally, understanding how diet and other environmental factors modulate the microbial production of this compound is crucial. This knowledge could lead to the development of targeted dietary or probiotic interventions to manipulate the levels of this metabolite for therapeutic benefit. The study of the interaction between this compound, the gut microbiota, and the host has the potential to provide novel insights into the maintenance of health and the pathogenesis of disease.
Microbiome-Mediated Modulation of this compound Levels
The intricate relationship between the host and the gut microbiome extends to the metabolism and modulation of various bioactive molecules, including N-acyl amino acids. While direct evidence for the synthesis of this compound by gut bacteria is still an emerging area of research, the established ability of the microbiome to produce structurally similar N-acylglycines provides a strong basis for its potential role in modulating this compound levels.
A significant body of research has demonstrated that commensal gut bacteria, particularly those belonging to the order Bacteroidales, are capable of producing a variety of N-acyl amino acids. A notable example is the production of N-acyl-3-hydroxy-palmitoyl glycine, also known as commendamide, by Bacteroides vulgatus. This biosynthesis is carried out by N-acyltransferases, enzymes that catalyze the conjugation of a fatty acid to an amino acid. The presence of these enzymatic pathways within the gut microbiota suggests a plausible mechanism for the production of other N-acylglycines, including this compound, provided the necessary precursors are available.
The availability of substrates, particularly the fatty acid precursor heptanoic acid, is a key factor that could influence the microbial production of this compound. Heptanoic acid is a medium-chain fatty acid that can be derived from dietary sources. Therefore, dietary intake can significantly impact the composition of the gut microbiome and its metabolic output. It is conceivable that a diet rich in precursors like heptanoic acid could promote the synthesis of this compound by specific gut microbial populations equipped with the requisite enzymatic machinery.
The table below summarizes the key factors involved in the potential microbiome-mediated modulation of this compound.
| Factor | Role in this compound Modulation | Supporting Evidence |
| Gut Microbiota Composition | Presence of bacteria with N-acyltransferase activity, such as Bacteroidales, is likely necessary for the synthesis of N-acylglycines. | Production of commendamide (an N-acylglycine) by Bacteroides vulgatus has been documented. nih.govresearchgate.net |
| Dietary Precursors | Availability of heptanoic acid from dietary sources can serve as a substrate for microbial N-acyltransferase enzymes. | The gut microbiome's metabolic activities are known to be influenced by dietary intake. |
| Microbial Metabolism | The overall metabolic activity of the gut microbiome can influence the pool of available fatty acids and amino acids for the synthesis of N-acylglycines. | The gut microbiota is a key player in the metabolism of various dietary components. |
Further research is required to definitively identify the specific bacterial species and enzymatic pathways responsible for this compound synthesis in the gut and to elucidate the precise impact of diet on its production.
Therapeutic Potential and Interventional Strategies
The exploration of this compound's therapeutic potential is in its nascent stages. While direct evidence for its application in disease management is currently limited, the broader class of N-acyl amino acids has garnered scientific interest for its diverse biological activities, suggesting that this compound may also possess therapeutic relevance.
Modulation of this compound in Disease Management
At present, there are no established therapeutic strategies that involve the direct modulation of this compound levels for the management of any specific disease. The scientific literature to date has not provided evidence for the use of this compound as a therapeutic agent or for interventions aimed at altering its endogenous concentrations to achieve a therapeutic outcome.
However, the therapeutic potential of other N-acyl amino acids offers a compelling rationale for future investigations into this compound. For instance, N-arachidonoyl glycine has been studied for its role in pain perception, while other N-acyl amino acids are being explored for their involvement in metabolic and inflammatory processes. This suggests that N-acylglycines, as a class of signaling molecules, may represent a promising area for therapeutic development. The potential utility of urinary acylglycines, including this compound, as a diagnostic tool for certain metabolic disorders has been noted, though this application is for diagnosis rather than therapeutic intervention. theclinivex.com
Future research may uncover specific roles for this compound in physiological or pathophysiological processes, which could then pave the way for exploring its modulation in disease management.
Development of this compound-Targeted Therapies
Consistent with the lack of established therapeutic applications, there is currently no information available on the development of therapies that specifically target this compound. The process of developing a targeted therapy involves identifying a specific molecular target, such as a receptor or an enzyme, through which the therapeutic agent can exert its effect. nih.govnih.gov As the biological targets and signaling pathways of this compound have not yet been elucidated, the foundation for designing targeted therapies is not yet in place.
The development of targeted therapies is a complex process that relies on a thorough understanding of the molecule's mechanism of action and its role in disease. nih.govnih.gov For this compound, future research efforts will need to focus on:
Identifying its specific biological receptors and downstream signaling pathways.
Understanding its physiological and pathophysiological roles in various disease models.
Investigating the enzymes involved in its synthesis and degradation, which could serve as potential drug targets.
Progress in these fundamental areas of research will be critical before the development of this compound-targeted therapies can be considered a viable prospect.
Q & A
Basic Research Questions
Q. What are the primary analytical methods for detecting N-Heptanoylglycine in biological samples, and how can their reproducibility be optimized?
- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) is widely used, with protocols emphasizing metabolite extraction from urine or serum, followed by derivatization (e.g., using dansyl chloride) to enhance ionization efficiency. Sample preparation should standardize variables like pH, solvent composition, and labeling reagent concentration (e.g., 10 mM dansyl chloride in acetonitrile). Reproducibility requires adherence to protocols for internal standards (e.g., isotope-labeled analogs) and calibration curves . For inter-lab consistency, detailed metadata (e.g., centrifugation speed, storage conditions) must be documented per NIH preclinical guidelines .
Q. What is the biological significance of this compound in human metabolic pathways?
- Methodological Answer : this compound is a minor metabolite of medium-chain fatty acid oxidation, specifically involving heptanoate. Elevated levels in urine may indicate impaired mitochondrial β-oxidation, as observed in inborn errors of metabolism. Its detection in colorectal cancer (CRC) patients suggests dysregulated fatty acid metabolism linked to tumorigenesis, potentially serving as a surrogate marker for altered acyl-CoA dehydrogenase activity . In chronic kidney disease (CKD), its differential expression may reflect uremic toxin accumulation or renal tubular dysfunction .
Advanced Research Questions
Q. How can researchers design a robust clinical study to validate this compound as a diagnostic biomarker for colorectal cancer?
- Methodological Answer :
- Cohort Design : Recruit age-matched CRC patients and controls, stratifying by tumor stage and comorbidities (e.g., inflammatory bowel disease) to minimize confounding .
- Analytical Validation : Use triple-quadrupole LC-MS with MRM (multiple reaction monitoring) for targeted quantification. Validate specificity via fragmentation patterns and co-elution tests with synthetic standards.
- Statistical Validation : Apply binary logistic regression to assess diagnostic accuracy (AUC >0.9) and cross-validate models in independent cohorts. Report sensitivity/specificity with 95% confidence intervals .
Q. What statistical approaches are recommended to resolve contradictions in this compound levels across studies (e.g., elevated in CRC vs. reduced in CKD)?
- Methodological Answer :
- Meta-Analysis : Pool raw data from published studies (if accessible) to perform subgroup analyses, adjusting for covariates like renal function, diet, and medication use .
- Pathway Enrichment : Use tools like MetaboAnalyst to contextualize this compound within pathway modules (e.g., fatty acid oxidation, glycine conjugation) and identify upstream/downstream regulators contributing to disease-specific variations .
- Machine Learning : Train random forest models to identify interactions between this compound and co-metabolites (e.g., hippurate, 3-methylhistidine) that differentiate CRC from CKD .
Q. How should researchers optimize sample preparation protocols to minimize pre-analytical variability in this compound quantification?
- Methodological Answer :
- Preprocessing : Immediate acidification of urine samples (pH 2–3) to stabilize metabolites, followed by centrifugation (10,000 ×g, 10 min) to remove particulates.
- Derivatization : Test multiple labeling reagents (e.g., dansyl chloride, FITC) at varying concentrations (5–20 mM) to maximize signal-to-noise ratios. Include a pilot study comparing freeze-thaw stability across reagents .
- Quality Control : Use pooled QC samples injected at regular intervals during LC-MS runs to monitor batch effects. Normalize data using probabilistic quotient normalization or internal standards .
Q. What experimental strategies can elucidate the mechanistic role of this compound in fatty acid oxidation disorders?
- Methodological Answer :
- In Vitro Models : Treat hepatocyte or fibroblast cell lines with heptanoate and glycine, then inhibit candidate enzymes (e.g., glycine N-acyltransferase) via siRNA. Measure this compound accumulation via LC-MS .
- Isotope Tracing : Administer ¹³C-labeled heptanoate to animal models and track incorporation into this compound using high-resolution MS. Compare flux rates in wild-type vs. knockout models (e.g., ACADS-deficient mice) .
- Multi-Omics Integration : Correlate urinary this compound levels with hepatic transcriptomics (e.g., PPARα targets) and proteomics (e.g., acyl-CoA dehydrogenases) to map regulatory networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
